3-(4-Bromophenyl)cyclohepta-1,3,5-triene
Description
3-(4-Bromophenyl)cyclohepta-1,3,5-triene is a substituted cycloheptatriene derivative featuring a brominated aromatic ring at the 3-position of the seven-membered triene system. The cyclohepta-1,3,5-triene core adopts a boat-like conformation with partial homoaromaticity due to conjugation across the triene system .
Properties
CAS No. |
54378-63-1 |
|---|---|
Molecular Formula |
C13H11Br |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H11Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1,3-10H,2H2 |
InChI Key |
HTTPZXFGMDCVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene typically involves the bromination of cycloheptatriene derivatives. One common method is the reaction of cycloheptatriene with bromobenzene under specific conditions to introduce the bromophenyl group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted cycloheptatriene.
Substitution: Formation of various substituted cycloheptatriene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Medicine: Research into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its bromophenyl and cycloheptatriene moieties. The compound can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Conformational Dynamics
Cyclohepta-1,3,5-triene (CHT):
The parent compound exists in a boat conformation with α (bow) and β (stern) tilt angles of 65.8° and 18.9°, respectively. It undergoes degenerate ring-flipping via a C2v-symmetric transition state with a free energy barrier of 5.7–6.3 kcal·mol⁻¹ . Substitution with a 4-bromophenyl group may sterically hinder ring-flipping or stabilize specific conformations due to bromine’s bulk and electron-withdrawing effects.
3-(4-N,N-Dimethylaminophenyl)cyclohepta-1,3,5-triene: This analogue replaces bromine with a dimethylamino group, which is electron-donating. However, steric hindrance from the bulky dimethylamino group reduces reaction yields (18% in C-tropylation reactions) compared to smaller substituents .
Oxepine (Oxygen Heteroanalogue):
Oxepine, a heteroatom analogue, exhibits a similar boat conformation but with enhanced stability in polar solvents due to oxygen’s electronegativity. Its conversion barrier to bicyclic isomers (7.2 kcal·mol⁻¹) is higher than CHT’s, reflecting differences in aromatic stabilization .
Table 1: Conformational and Isomerization Properties
Electronic and Reactivity Profiles
Electrophilic Substitution: The bromophenyl group deactivates the triene ring toward electrophilic substitution due to its electron-withdrawing nature. In contrast, dimethylamino-substituted analogues show increased reactivity in electrophilic aromatic substitution (e.g., N-tropylation reactions) .
Tropylium Ion Formation: CHT derivatives can form tropylium ions (C₇H₇⁺) via hydride abstraction.
Biological Interactions:
In SIRT2 inhibitor studies, natural CHT derivatives with two aromatic rings separated by ~10 Å exhibit π-π stacking with tyrosine and phenylalanine residues . The bromophenyl group’s larger size and halogen-bonding capability may improve binding affinity compared to smaller substituents like methyl or methoxy groups.
Table 2: Reactivity and Electronic Effects
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